molecular formula C7H8BBrO2 B163320 3-Bromo-4-methylphenylboronic acid CAS No. 1312765-69-7

3-Bromo-4-methylphenylboronic acid

Cat. No.: B163320
CAS No.: 1312765-69-7
M. Wt: 214.85 g/mol
InChI Key: VBESRPDPCSIDEN-UHFFFAOYSA-N
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Description

3-Bromo-4-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a methyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-bromo-4-methylphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Overview

3-Bromo-4-methylphenylboronic acid (C7H8BBrO2) is a boronic acid derivative characterized by the presence of a bromine atom and a methyl group on the phenyl ring. This unique structure enhances its reactivity in chemical transformations, making it a valuable reagent in several applications.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
The most prominent application of this compound is its use in Suzuki-Miyaura coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound's stability and reactivity make it an ideal candidate for these reactions, often yielding high purity products with excellent yields.

Reaction TypeDescriptionKey Features
Suzuki-Miyaura CouplingFormation of biaryl compoundsHigh yield, stable under various conditions
HydrolysisConversion to boronic acidUseful for further functionalization
OxidationTransformation to phenolsImportant for generating oxygenated derivatives

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is utilized in the design and synthesis of novel therapeutic agents. Its ability to form reversible covalent bonds with biomolecules allows it to interact with specific enzymes and receptors, potentially leading to new treatments for diseases such as cancer.

Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of derivatives containing boronic acids. For instance, compounds synthesized from this compound were tested against various cancer cell lines, demonstrating significant anti-proliferative effects. These findings suggest that this compound may serve as a lead structure for developing new anticancer therapies .

Material Science

Advanced Materials Development
The compound is also employed in material science for creating advanced materials with specific electronic properties. Its inclusion in polymer formulations can enhance conductivity and mechanical strength, making it suitable for applications in electronics and photonics.

The biological activity of this compound extends beyond its synthetic applications. Research indicates potential antimicrobial properties and enzyme inhibition capabilities, making it a candidate for further exploration in biological labeling and imaging studies.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-methylphenylboronic acid’s unique combination of bromine and methyl substituents enhances its reactivity and selectivity in various organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries .

Biological Activity

3-Bromo-4-methylphenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound (C7_7H8_8BBrO2_2) is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes boronic acids valuable in various biochemical applications.

The biological activity of this compound primarily stems from its ability to interact with biological molecules through:

  • Covalent Bonding : The boronic acid group can form covalent bonds with hydroxyl groups in biomolecules, influencing enzyme activity and signaling pathways.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways relevant to disease processes, particularly cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including prostate cancer (PC-3) and liver cancer (HepG2) cells. The compound's mechanism involves disrupting cellular proliferation and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Effect on Viability (%)
PC-3 (Prostate)533
HepG2 (Liver)444

These results indicate that this compound can significantly reduce the viability of cancer cells while maintaining a higher viability rate for healthy cells, suggesting a selective toxicity profile.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial effects against various pathogens. Studies have reported inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus11
Escherichia coli9
Methicillin-resistant S. aureus10

Case Studies

  • Study on Prostate Cancer Treatment :
    A recent study evaluated the efficacy of a series of boronic acid derivatives, including this compound, against prostate cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested for its ability to combat bacterial infections. The findings revealed that it effectively inhibited the growth of several strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.

Research Applications

The unique properties of this compound make it suitable for various applications in medicinal chemistry:

  • Drug Development : Its ability to form stable complexes with biomolecules positions it as a candidate for developing new drugs targeting specific diseases.
  • Biochemical Probes : The compound can be utilized as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-methylphenylboronic acid in academic laboratories?

Basic
The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) to couple 3-bromo-4-methylhalobenzenes with boronic acid precursors. Post-synthesis, purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >97% purity . Key steps include inert atmosphere handling to prevent boronic acid oxidation and monitoring reaction progress via TLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

Basic
Employ a multi-technique approach:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹¹B NMR confirms boronic acid presence (δ 28–32 ppm).
  • Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion peaks at m/z 214.85 (C₇H₈BBrO₂).
  • Elemental Analysis : Validate %C, %H, and %Br to confirm stoichiometry.
  • HPLC : Use reverse-phase C18 columns to assess purity (>97%) .

Q. What storage conditions are critical for maintaining this compound stability?

Basic
Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or boroxine formation. Pre-cool solvents (e.g., THF, DMF) before use in reactions. Regular stability checks via NMR are recommended to detect decomposition .

Q. How can researchers optimize Suzuki-Miyaura reactions using this compound as a coupling partner?

Advanced

  • Catalyst Screening : Test PdCl₂(dppf), Pd(OAc)₂, or SPhos ligands to enhance yield in electron-deficient aryl halide couplings.
  • Solvent Systems : Use mixed aqueous/organic solvents (e.g., DME/H₂O) to improve boronic acid solubility.
  • Temperature Control : Maintain 80–100°C for aryl bromides; lower temperatures (50–60°C) may reduce side reactions.
  • Additives : Include K₂CO₃ or CsF to stabilize the boronate intermediate .

Q. How should contradictory data on reaction yields or stability be resolved?

Advanced

  • Controlled Replication : Repeat experiments under identical conditions (solvent, catalyst loading, temperature) to isolate variables.
  • Computational Modeling : Use DFT/B3LYP methods (as in ) to analyze electronic effects (e.g., boronic acid pKa, steric hindrance) influencing reactivity.
  • Kinetic Studies : Monitor reaction intermediates via in situ IR or NMR to identify rate-limiting steps.

Q. What advanced computational methods are applicable to study this compound?

Advanced

  • DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict regioselectivity in cross-couplings.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications.
  • Vibrational Analysis : Compare experimental IR/Raman spectra with computed modes to validate structural assignments .

Q. How can derivatives of this compound be designed for specific applications?

Advanced

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity in Suzuki couplings.
  • Protecting Groups : Use pinacol esterification to stabilize the boronic acid during multi-step syntheses.
  • Steric Tuning : Replace the methyl group with bulkier substituents (e.g., -CF₃) to study steric effects on catalytic cycles .

Q. What strategies mitigate boronic acid instability during prolonged reactions?

Advanced

  • In Situ Protection : Generate trifluoroborate salts (K[ArBF₃]) to enhance stability under basic conditions.
  • Continuous Flow Systems : Reduce exposure to moisture/oxygen by conducting reactions in flow reactors.
  • Low-Temperature Quenching : Terminate reactions at –20°C to minimize boronic acid degradation .

Properties

IUPAC Name

(3-bromo-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBESRPDPCSIDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631276
Record name (3-Bromo-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312765-69-7
Record name (3-Bromo-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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